molecular formula C10H18O5 B8229193 1,3-Dioxolane-2-propanoic acid, 4-(hydroxymethyl)-2-methyl-, ethyl ester CAS No. 902272-78-0

1,3-Dioxolane-2-propanoic acid, 4-(hydroxymethyl)-2-methyl-, ethyl ester

Cat. No.: B8229193
CAS No.: 902272-78-0
M. Wt: 218.25 g/mol
InChI Key: JOCPGAIMQOQRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxolane-2-propanoic acid, 4-(hydroxymethyl)-2-methyl-, ethyl ester is an organic compound with the molecular formula C10H18O4. This compound is characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a propanoic acid ester group. It is commonly used in various chemical syntheses and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolane-2-propanoic acid, 4-(hydroxymethyl)-2-methyl-, ethyl ester typically involves the following steps:

    Formation of the Dioxolane Ring: The initial step involves the reaction of a diol, such as 1,3-propanediol, with an aldehyde or ketone in the presence of an acid catalyst. This reaction forms the dioxolane ring through a cyclization process.

    Introduction of the Propanoic Acid Group: The next step involves the esterification of the dioxolane ring with propanoic acid or its derivatives. This can be achieved using reagents such as ethyl chloroformate or ethyl bromoacetate in the presence of a base like pyridine.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Common industrial methods include:

    Batch Processing: This involves the sequential addition of reactants in a controlled environment, allowing for careful monitoring of reaction progress.

    Continuous Flow Processing: This method allows for the continuous addition of reactants and removal of products, which can increase efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane-2-propanoic acid, 4-(hydroxymethyl)-2-methyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dioxolane-2-propanoic acid, 4-(hydroxymethyl)-2-methyl-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in polymer chemistry.

    Biology: This compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism by which 1,3-Dioxolane-2-propanoic acid, 4-(hydroxymethyl)-2-methyl-, ethyl ester exerts its effects involves its interaction with various molecular targets and pathways. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release active carboxylic acids, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester
  • 1,3-Dioxolane-2-propanoic acid, 4-(hydroxymethyl)-2-ethyl-, methyl ester
  • 1,3-Dioxolane-2-propanoic acid, 4-(hydroxymethyl)-2-methyl-, methyl ester

Uniqueness

1,3-Dioxolane-2-propanoic acid, 4-(hydroxymethyl)-2-methyl-, ethyl ester is unique due to the presence of both a hydroxymethyl group and a propanoic acid ester group, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific functional group interactions and stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

ethyl 3-[4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c1-3-13-9(12)4-5-10(2)14-7-8(6-11)15-10/h8,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCPGAIMQOQRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1(OCC(O1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50889241
Record name 1,3-Dioxolane-2-propanoic acid, 4-(hydroxymethyl)-2-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50889241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902272-78-0
Record name Ethyl 3-(2-hydroxymethyl-5-methyl-1,4-dioxolan-5-yl)propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902272-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl glycerin acetal levulinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0902272780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxolane-2-propanoic acid, 4-(hydroxymethyl)-2-methyl-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dioxolane-2-propanoic acid, 4-(hydroxymethyl)-2-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50889241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-[4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.214.689
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL GLYCERIN ACETAL LEVULINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7233JH4G65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.